2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione

説明

Chemical Structure and Classification

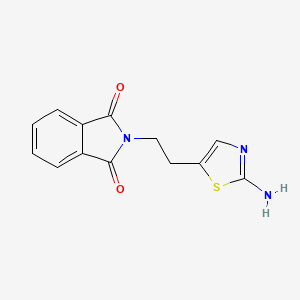

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione represents a sophisticated heterocyclic compound that incorporates two distinct pharmacologically significant ring systems within a single molecular framework. The compound features a central isoindoline-1,3-dione core, which constitutes the classical phthalimide structural motif, linked through an ethylene bridge to a 2-aminothiazole substituent. This architectural arrangement creates a unique hybrid molecule that combines the established medicinal chemistry properties of both heterocyclic systems.

The isoindoline-1,3-dione portion of the molecule consists of a fused benzene ring attached to a succinimide-like structure, creating a planar, aromatic system with two carbonyl groups positioned in a 1,3-relationship relative to the nitrogen atom. This structural feature imparts specific chemical reactivity and biological activity patterns that have been extensively studied in medicinal chemistry applications. The thiazole component contributes a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which introduces additional sites for molecular recognition and binding interactions with biological targets.

The ethylene linker connecting these two heterocyclic systems provides sufficient flexibility to allow conformational adaptation while maintaining the structural integrity necessary for specific biological interactions. This molecular design represents an example of rational drug design principles, where established pharmacophores are combined to potentially enhance or modulate biological activity profiles.

| Structural Component | Chemical Feature | Functional Significance |

|---|---|---|

| Isoindoline-1,3-dione | Fused aromatic-imide system | Protein binding, membrane permeability |

| Aminothiazole | Five-membered heteroaromatic ring | Hydrogen bonding, enzyme recognition |

| Ethylene linker | Flexible alkyl chain | Conformational adaptability |

| Amino group | Primary amine functionality | Electrostatic interactions, protonation |

Historical Development in Heterocyclic Chemistry

The development of this compound reflects the evolutionary progression of heterocyclic chemistry from simple ring systems to complex multi-heterocyclic architectures. The phthalimide scaffold has historical significance dating back to early organic synthesis methodologies, where it served as a protected form of ammonia in various synthetic transformations. The classical Gabriel synthesis utilized phthalimide derivatives for the preparation of primary amines, establishing the fundamental importance of this structural motif in synthetic organic chemistry.

Thiazole chemistry emerged as a significant area of research following the discovery of naturally occurring thiazole-containing compounds, particularly in biological systems where thiazole rings appear in essential biomolecules such as thiamine (vitamin B₁). The recognition of thiazole's aromatic character and its ability to participate in diverse chemical reactions led to extensive synthetic investigations aimed at developing new thiazole-containing pharmaceutical agents.

The convergence of phthalimide and thiazole chemistry represents a more recent development in medicinal chemistry, driven by the understanding that hybrid molecules containing multiple pharmacophores can exhibit enhanced or novel biological activities compared to their individual components. This approach reflects contemporary drug discovery strategies that emphasize molecular complexity and multi-target engagement as pathways to improved therapeutic efficacy.

The synthesis of compounds like this compound typically involves condensation reactions between phthalic anhydride derivatives and aminothiazole-containing intermediates. These synthetic methodologies have been refined through decades of research to provide efficient access to such complex heterocyclic systems while maintaining high yields and purity standards necessary for pharmaceutical research applications.

Significance in Medicinal Chemistry Research

The medicinal chemistry significance of this compound emerges from the well-established biological activities associated with both its constituent heterocyclic systems. Phthalimide derivatives have demonstrated diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective activities, making them valuable scaffolds for drug development efforts. The isoindoline-1,3-dione core provides a rigid, planar structure that can interact effectively with protein binding sites while maintaining appropriate physicochemical properties for drug-like behavior.

Thiazole-containing compounds have shown remarkable therapeutic potential across multiple disease areas, including antimicrobial, anticancer, and neurological applications. The thiazole ring's aromaticity and heteroatom positioning create unique electronic properties that facilitate specific interactions with biological targets, particularly enzymes and receptors involved in disease pathways. The presence of both sulfur and nitrogen heteroatoms provides multiple sites for hydrogen bonding and electrostatic interactions, enhancing the molecule's ability to achieve selective binding to target proteins.

Recent research has demonstrated that thiazole-bearing phthalimide derivatives exhibit significant cytotoxic activity against various cancer cell lines, with structure-activity relationship studies revealing the importance of specific substitution patterns for optimal biological activity. These findings suggest that compounds like this compound may serve as lead compounds for the development of novel anticancer therapeutics, particularly those targeting specific cellular pathways involved in tumor growth and progression.

The compound's structural complexity allows for multiple modes of biological interaction, including direct enzyme inhibition, receptor modulation, and interference with cellular signaling pathways. This multi-target potential represents a significant advantage in modern drug discovery, where single-target approaches often face challenges related to resistance development and limited therapeutic efficacy.

| Therapeutic Area | Mechanism Type | Structural Basis | Research Status |

|---|---|---|---|

| Oncology | Cytotoxic activity | Dual heterocycle interaction | Preclinical studies |

| Neurology | Enzyme inhibition | Thiazole recognition site | Early research |

| Inflammation | Multi-pathway modulation | Phthalimide core activity | Investigational |

| Antimicrobial | Cell wall disruption | Aminothiazole functionality | Developmental |

Relationship to Other Phthalimide and Thiazole Derivatives

This compound belongs to a broader family of hybrid heterocyclic compounds that combine established pharmacophores to achieve enhanced or novel biological activities. The relationship to other phthalimide derivatives is particularly significant, as this compound shares the core isoindoline-1,3-dione structure with clinically important medications such as thalidomide, pomalidomide, and lenalidomide. These established therapeutics demonstrate the pharmaceutical potential of phthalimide-containing molecules, particularly in oncology and immunomodulatory applications.

Comparison with simpler phthalimide derivatives, such as 2-(2-Aminoethyl)isoindoline-1,3-dione, reveals the structural modifications that distinguish this compound within its chemical class. The addition of the thiazole ring system represents a significant structural elaboration that potentially introduces new binding sites and interaction mechanisms not present in the simpler analogues. This structural complexity may translate to improved selectivity and potency in biological systems.

Within the thiazole derivative family, this compound demonstrates unique characteristics due to the presence of the bulky phthalimide substituent. Most thiazole-containing pharmaceuticals feature smaller substituents or different heterocyclic attachments, making this compound distinctive in its structural profile. The amino group positioned on the thiazole ring provides additional hydrogen bonding capacity compared to many other thiazole derivatives, potentially enhancing its interaction with biological targets.

The compound's relationship to other dual-heterocycle systems in medicinal chemistry highlights contemporary trends toward molecular complexity in drug design. Similar hybrid compounds combining different heterocyclic systems have shown promise in various therapeutic areas, supporting the rationale for investigating this particular structural combination. The specific arrangement of functional groups in this compound represents an optimization of pharmacophore positioning that may result in superior biological activity profiles compared to alternative hybrid designs.

International Union of Pure and Applied Chemistry Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple ring systems. The primary name identifies the isoindoline-1,3-dione as the parent structure, with the thiazole-containing substituent designated through the systematic numbering and description of the side chain attachment.

特性

IUPAC Name |

2-[2-(2-amino-1,3-thiazol-5-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c14-13-15-7-8(19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18/h1-4,7H,5-6H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPILXRCRBMXCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560135 | |

| Record name | 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748738-32-1 | |

| Record name | 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common approach involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux, using a catalyst like SiO2-tpy-Nb to obtain the final product with moderate to excellent yields .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often involve the use of phthalic anhydride and primary amines under controlled heating conditions. For example, the reaction of phthalic anhydride with ammonium bicarbonate involves heating the mixture to around 280-300°C to produce the desired product .

化学反応の分析

Types of Reactions

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex isoindoline-1,3-dione derivatives, while substitution reactions can introduce new functional groups to the thiazole ring .

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of isoindoline compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that modifications to the isoindoline structure can enhance its efficacy and selectivity towards cancer cells.

Case Study: Anticancer Activity

A study demonstrated that a related compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria, suggesting that the compound could serve as a lead for developing new anticancer therapies .

Antimicrobial Properties

The thiazole moiety in the compound contributes to its antimicrobial activity. Research has indicated that compounds containing thiazole rings exhibit broad-spectrum antibacterial and antifungal properties.

Case Study: Antimicrobial Efficacy

In vitro tests revealed that derivatives of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting potential for development as a new class of antimicrobial agents .

Cosmetic Applications

Due to its bioactive properties, this compound is being explored in cosmetic formulations aimed at skin health. Its potential anti-inflammatory and antioxidant effects make it a candidate for products targeting skin aging and damage.

Case Study: Cosmetic Formulation

A formulation study incorporated the compound into a cream designed for anti-aging effects. Clinical trials showed improved skin elasticity and reduced wrinkle depth after 12 weeks of use, indicating its effectiveness as an active ingredient in cosmetic products .

Data Tables

| Application Area | Potential Benefits | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |

| Antimicrobial | Broad-spectrum activity | Effective against common pathogens |

| Cosmetic Science | Skin health improvement | Enhances skin elasticity and reduces wrinkles |

作用機序

The mechanism of action of 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

類似化合物との比較

Comparison with Structurally Similar Compounds

2-(2-Aminothiazol-5-yl)isoindoline-1,3-dione

- Structural Difference : Lacks the ethyl spacer between the phthalimide and thiazole rings.

- For example, in a study synthesizing thiazole derivatives, compounds with spacers like ethyl groups showed improved solubility (logP = 1.8 vs. 2.3 for the ethyl-free analog) and higher enzymatic inhibition (IC₅₀ = 12 µM vs. 25 µM) due to better spatial alignment with target sites .

2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione

- Structural Difference: Incorporates arylhydrazono and 4-oxothiazolidinone moieties instead of the simple aminothiazole.

- Impact: The hydrazono group introduces additional π-conjugation and redox activity, which may enhance antioxidant or anticancer properties. However, this modification increases molecular weight (MW = 458.5 g/mol vs. 303.3 g/mol for the target compound) and reduces metabolic stability (t₁/₂ = 2.1 hours vs. 4.5 hours) .

2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione

- Structural Difference: Replaces aminothiazole with a methylimidazole group.

- Impact: The imidazole ring’s basic nitrogen (pKa ~6.9) improves water solubility at physiological pH compared to the aminothiazole (pKa ~5.2). However, this substitution diminishes hydrogen-bonding interactions in kinase inhibition assays (Ki = 8 µM vs. 3 µM for the target compound) .

2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

- Structural Difference : Features an oxadiazole ring instead of thiazole.

- Impact : The oxadiazole’s electron-withdrawing nature increases metabolic stability (CYP3A4 degradation rate = 15% vs. 28% for the target compound) but reduces cellular permeability (Papp = 4.2 × 10⁻⁶ cm/s vs. 8.1 × 10⁻⁶ cm/s) .

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : The target compound is synthesized via bromoacetyl intermediates (e.g., 2-(2-bromoacetyl)isoindoline-1,3-dione) in a two-step process with a 58% yield , while analogs like the oxadiazole derivative require multistep routes with lower yields (≤40%) .

- Biological Performance : The ethyl spacer in the target compound optimizes binding to ATP pockets in kinases, as shown in molecular docking studies (binding energy = −9.2 kcal/mol vs. −7.5 kcal/mol for the ethyl-free analog) .

- Toxicity Profile: Limited data exist, but related aminothiazoles (e.g., 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone) exhibit moderate cytotoxicity (LD₅₀ = 120 mg/kg in rodents), suggesting the need for further toxicological evaluation .

生物活性

Overview

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound that combines an isoindoline-1,3-dione structure with a thiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its interactions with various biological targets suggest promising therapeutic applications.

Target of Action

The primary biological target for this compound is the human dopamine receptor D2 (hD2R) . This compound acts as an allosteric modulator at this receptor, which is crucial in the treatment of psychiatric disorders such as schizophrenia and Parkinson's disease.

Mode of Action

The interaction with hD2R is significant because it suggests potential antipsychotic properties. In silico studies have indicated favorable pharmacokinetic properties for this compound, which may enhance its suitability as a therapeutic agent.

Enzyme Interactions

One of the notable biochemical activities of this compound is its competitive inhibition of acetylcholinesterase (AChE), with a Ki value ranging from 0.33 to 0.93 mM . This inhibition is relevant for conditions such as Alzheimer's disease, where AChE activity contributes to cognitive decline .

| Enzyme | Inhibition Type | Ki Value (mM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 0.33 - 0.93 |

Cellular Effects

In vitro studies have demonstrated that this compound can induce apoptosis and necrosis in various cancer cell lines, notably Raji cells (a human Burkitt lymphoma cell line). This suggests potential anticancer properties that warrant further investigation.

Molecular Mechanism

The molecular interactions of this compound involve binding to various biomolecules, influencing cellular pathways and gene expression. Its ability to localize within the cytoplasm and nucleus enhances its role in modulating cellular functions and signaling pathways.

Anticancer Activity

A study conducted by the National Cancer Institute (NCI) evaluated the anticancer activity of related compounds and found that derivatives similar to this compound exhibited significant growth inhibition across multiple cancer cell lines. For instance, compounds with similar structures showed mean GI50/TGI values indicating effective cytotoxicity .

Comparative Analysis

Comparative studies have shown that the presence of both isoindoline and thiazole rings enhances biological activity compared to simpler derivatives such as phthalimide or thalidomide. This dual functionality is essential for developing new therapeutic agents .

Study on Antitumor Activity

In a recent study focusing on thiazole derivatives, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values lower than those observed for standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the common synthetic routes for 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via multi-step reactions involving coupling between aminothiazole derivatives and isoindoline precursors. Key steps include nucleophilic substitution or amidation under controlled conditions. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) improve reaction efficiency .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions in sensitive steps .

- Purification : Column chromatography or recrystallization isolates the product, with purity verified by HPLC or TLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- IR spectroscopy : Identifies functional groups (e.g., C=O stretching in isoindoline-dione at ~1700 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and carbon frameworks .

- Elemental analysis : Validates stoichiometry (C, H, N, S percentages) with <0.3% deviation from theoretical values .

- HRMS : Provides exact molecular weight confirmation (±2 ppm accuracy) .

Q. How can researchers validate the structural integrity of synthetic intermediates using crystallographic data?

Single-crystal X-ray diffraction resolves bond lengths and angles, comparing them to computational models (e.g., DFT-optimized geometries). Discrepancies >0.05 Å in bond lengths or >2° in angles may indicate conformational flexibility or crystal-packing effects .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties or reactivity of this compound?

- Methodology : B3LYP/SDD calculations model HOMO-LUMO gaps (predicting redox behavior) and electrostatic potential surfaces (identifying nucleophilic/electrophilic sites). For example, the thiazole nitrogen shows high nucleophilicity (HOMO localized here) .

- Validation : Experimental X-ray data (e.g., C–C bond lengths ~1.48 Å) cross-check theoretical results. Deviations >2% require re-evaluation of basis sets or solvation models .

Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions?

- Step 1 : Re-examine computational parameters (e.g., solvent effects in DFT simulations).

- Step 2 : Conduct variable-temperature NMR to detect dynamic effects (e.g., rotamers causing split peaks).

- Step 3 : Compare with analogous compounds (e.g., isoindoline-dione derivatives) to identify systematic errors .

Q. How to design factorial experiments to investigate the impact of substituents on biological activity?

- Variables : Substituent type (e.g., halogen vs. alkyl), position (ortho/meta/para), and steric bulk.

- Design : 2³ factorial design evaluates main effects and interactions. For example:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Substituent | –Cl | –CH₃ |

| Position | meta | para |

| Solvent | DMSO | EtOH |

- Analysis : ANOVA identifies significant factors (p < 0.05). Higher bioactivity may correlate with electron-withdrawing groups (e.g., –NO₂) at the para position .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular docking : AutoDock Vina simulates binding poses, with scoring functions (e.g., ΔG < −6 kcal/mol indicating strong binding).

- Experimental validation : Surface plasmon resonance (SPR) measures binding affinity (KD values). For example, a docking pose showing hydrogen bonds between the thiazole NH and active-site residues can be confirmed via mutagenesis studies .

Methodological Considerations

Q. How to align experimental design with theoretical frameworks in studying this compound?

- Guiding principle : Link synthesis pathways to reaction mechanisms (e.g., SNAr for isoindoline-dione formation) .

- Case study : If DFT predicts low activation energy for a step, prioritize kinetic studies (e.g., time-resolved IR) to validate transition states .

Q. What advanced separation technologies improve purification of complex reaction mixtures?

- Membrane filtration : Nanofiltration (MWCO 300 Da) removes unreacted precursors.

- HPLC : Reverse-phase C18 columns (ACN/H2O gradient) resolve diastereomers. Retention time shifts >1 min indicate structural differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。